molecular formula C23H23BrN4O2 B304101 N-(5-BROMOPYRIDIN-2-YL)-2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

N-(5-BROMOPYRIDIN-2-YL)-2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B304101
M. Wt: 467.4 g/mol
InChI Key: YGWWQVLNSWVGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-BROMOPYRIDIN-2-YL)-2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core structure with various substituents, including a bromopyridinyl group and a carboxamide group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C23H23BrN4O2

Molecular Weight

467.4 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C23H23BrN4O2/c1-13-19(22(30)28-18-7-6-15(24)12-26-18)20(14-5-4-8-25-11-14)21-16(27-13)9-23(2,3)10-17(21)29/h4-8,11-12,20,27H,9-10H2,1-3H3,(H,26,28,30)

InChI Key

YGWWQVLNSWVGLO-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOPYRIDIN-2-YL)-2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for specific steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMOPYRIDIN-2-YL)-2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-BROMOPYRIDIN-2-YL)-2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-BROMOPYRIDIN-2-YL)-2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and molecular modeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-BROMOPYRIDIN-2-YL)-2,7,7-TRIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the quinoline core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

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